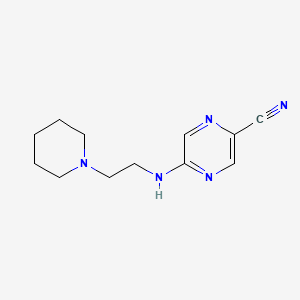![molecular formula C13H19NO2 B7578621 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, also known as modafinil, is a wakefulness-promoting agent that has been used to treat narcolepsy, sleep apnea, and shift work sleep disorder. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since gained popularity among students and professionals as a cognitive enhancer.
Mécanisme D'action
Modafinil's precise mechanism of action is not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the activity of several neuropeptides, including orexin, which is involved in regulating wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive performance in healthy individuals. It has also been shown to improve mood and reduce symptoms of depression in some patients. However, the long-term effects of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid on the brain and body are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages for use in lab experiments, including its ability to improve cognitive performance and reduce fatigue in subjects. However, its effects can vary depending on the individual, and its long-term effects on the brain and body are not yet fully understood. In addition, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid can be expensive and difficult to obtain for research purposes.
Orientations Futures
There are several areas of future research for 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, including its potential use as a treatment for depression, schizophrenia, and addiction. In addition, further studies are needed to determine the long-term effects of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid on the brain and body, as well as its potential for abuse and addiction. Finally, more research is needed to understand the precise mechanism of action of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid and how it affects different neurotransmitters and neuropeptides in the brain.
In conclusion, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid is a wakefulness-promoting agent that has been extensively studied for its cognitive-enhancing effects. Its precise mechanism of action is not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain. Modafinil has several advantages for use in lab experiments, but its long-term effects on the brain and body are not yet fully understood. There are several areas of future research for 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, including its potential use as a treatment for depression, schizophrenia, and addiction, as well as further studies to determine its precise mechanism of action and potential for abuse and addiction.
Méthodes De Synthèse
Modafinil can be synthesized using several methods, including the reaction of benzhydryl sulfinyl acetamide with methylamine and formaldehyde, or the reaction of benzhydryl chloride with thiourea and methylamine. The former method is more commonly used due to its higher yield and purity.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its cognitive-enhancing effects, particularly in the areas of attention, memory, and executive function. It has also been shown to improve mood and reduce fatigue in individuals with sleep disorders. In addition, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid has been investigated as a potential treatment for depression, schizophrenia, and addiction.
Propriétés
IUPAC Name |
2-[1-(2,4-dimethylphenyl)ethyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-5-6-12(10(2)7-9)11(3)14(4)8-13(15)16/h5-7,11H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBKTXOKTGCCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N(C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
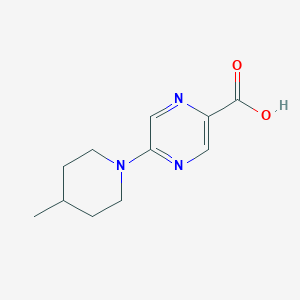
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
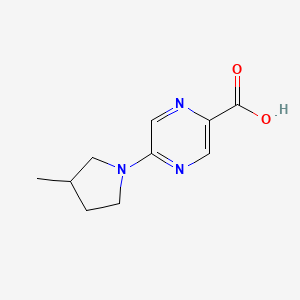
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)
![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
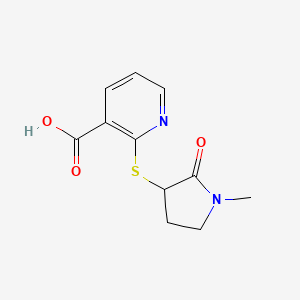
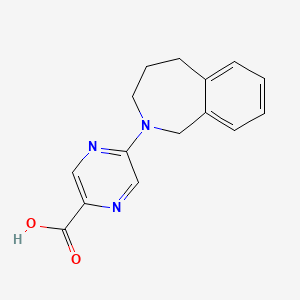
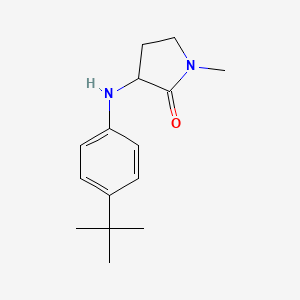

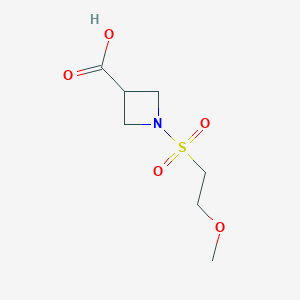
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
